

Spectroscopic Profile of 6-Methoxy-4-methylcoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-Methoxy-4-methylcoumarin	
Cat. No.:	B186335	Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Methoxy-4-methylcoumarin** (C₁₁H₁₀O₃), a fluorescent heterocyclic compound with applications in various scientific fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **6-Methoxy-4-methylcoumarin**.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment of the protons in the molecule. The data presented below was typically acquired on a 400 or 500 MHz NMR spectrometer.[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.49	d	1H	H-5
6.90	dd	1H	H-7
6.80	d	1H	H-8
6.12	S	1H	H-3
3.87	S	3H	-OCH₃
2.39	S	3H	-СН₃

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment
C-2
C-6
C-8a
C-4
C-5
C-4a
C-3
C-7
C-8
-OCH₃
-СН3

Experimental Protocol for NMR Spectroscopy

Sample Preparation:[1]

- Weigh approximately 5-10 mg of 6-Methoxy-4-methylcoumarin.
- Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean vial.[1]
- Transfer the solution to a 5 mm NMR tube.[1]
- Tetramethylsilane (TMS) is often used as an internal standard for referencing the spectra to 0.00 ppm.[1]

¹H and ¹³C NMR Acquisition:[1]

- The spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
- For ¹H NMR, a standard one-pulse spectrum is acquired with a spectral width of approximately -2 to 12 ppm.
- For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of about 0 to 200 ppm. A larger number of scans is generally required for ¹³C due to the low natural abundance of the isotope.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3]

IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1720	Strong	C=O (lactone) stretch
~1620, 1580, 1500	Medium-Strong	C=C aromatic ring stretch
~1270	Strong	C-O-C (ether) asymmetric stretch
~1130	Strong	C-O-C (lactone) stretch
~840	Strong	C-H out-of-plane bend

Experimental Protocol for IR Spectroscopy

Thin Solid Film Method:[4]

- Dissolve a small amount of solid 6-Methoxy-4-methylcoumarin in a volatile solvent like methylene chloride or acetone.[4]
- Drop the solution onto a salt plate (e.g., NaCl or KBr).[4]
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[4]
- Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[4]

Mass Spectrometry (MS)

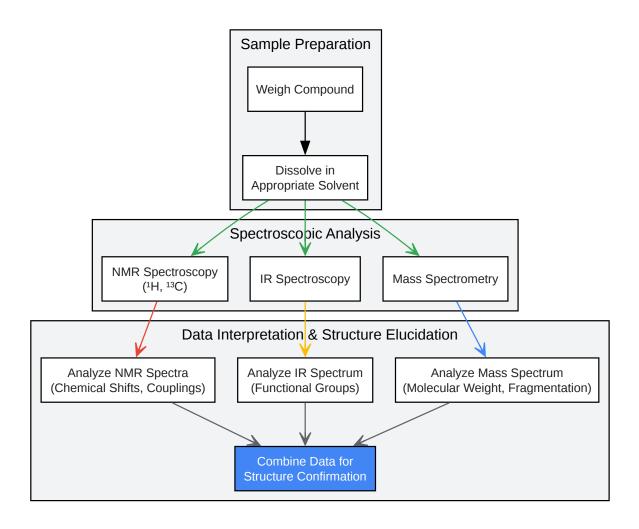
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[5]

Mass Spectrometry Data

The mass spectrum of **6-Methoxy-4-methylcoumarin** shows a molecular ion peak corresponding to its molecular weight.

m/z	Relative Intensity	Assignment
190	High	[M]+ (Molecular Ion)
162	High	[M-CO] ⁺
147	Medium	[M-CO-CH₃] ⁺
133	Medium	[M-CO-CHO]+
105	Medium	Further fragmentation

Experimental Protocol for Mass Spectrometry


Sample Preparation and Analysis:

- For techniques like liquid chromatography-mass spectrometry (LC-MS), the sample is dissolved in a suitable solvent and injected into the LC system for separation before entering the mass spectrometer.[6]
- For direct infusion, the compound is dissolved in a volatile solvent and introduced directly into the mass spectrometer's ion source.[7]
- The molecules are then ionized, commonly using techniques like electrospray ionization (ESI) or electron ionization (EI).
- The resulting ions are separated based on their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **6-Methoxy-4-methylcoumarin**.

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. benchchem.com [benchchem.com]

- 2. community.wvu.edu [community.wvu.edu]
- 3. Experimental Design [web.mit.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. biocompare.com [biocompare.com]
- 7. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Methoxy-4-methylcoumarin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186335#spectroscopic-data-of-6-methoxy-4-methylcoumarin-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com